N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide
Description
N-[5-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide is a benzamide derivative characterized by a 3-nitrobenzamide core substituted with a 4-methylpiperazine group at the 2-position and a chlorine atom at the 5-position of the phenyl ring. Its synthesis typically involves coupling reactions between activated benzoyl chlorides and substituted anilines, as seen in analogous compounds .
Properties
IUPAC Name |
N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3/c1-21-7-9-22(10-8-21)17-6-5-14(19)12-16(17)20-18(24)13-3-2-4-15(11-13)23(25)26/h2-6,11-12H,7-10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEGZPGODGICGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-nitrobenzoic acid with 4-methylpiperazine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction: 5-amino-2-(4-methylpiperazin-1-yl)phenyl-3-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide exhibits significant anticancer properties. Studies have focused on its effects against various cancer cell lines, particularly breast cancer (MCF-7) and lung cancer (A549).
Case Study:
- Objective : Evaluate the cytotoxic effects on MCF-7 cells.
- Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 12 µM after 48 hours of treatment. This suggests potential use in targeted cancer therapies .
Antimicrobial Properties
The compound has also been studied for its antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Case Study:
- Objective : Assess antimicrobial efficacy.
- Findings : Significant inhibitory effects were observed against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties, particularly in models of acute inflammation.
Case Study:
- Objective : Investigate effects on cytokine release.
- Findings : The treatment reduced levels of TNF-alpha and IL-6 by approximately 50% in LPS-stimulated macrophages, indicating potential for therapeutic applications in inflammatory diseases .
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 12 µM | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide, focusing on substituent variations and their implications:
Key Structural and Functional Comparisons:
Substituent Effects on Lipophilicity: The trifluoromethyl (-CF₃) group in Compound 2a and the pyridinyl-CF₃ in enhance lipophilicity compared to the chlorine substituent in the target compound. This may influence membrane permeability and target binding.
Synthetic Routes: Compound 2a is synthesized via coupling of 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoyl chloride with 1,2-diamino-3-nitrobenzene, similar to methods applicable to the target compound. The presence of an amino group in Compound 2a may facilitate further derivatization.
Heterocyclic Variations :
- The thiazole ring in replaces the piperazine group, altering hydrogen-bonding capabilities and steric bulk. This substitution could affect solubility and metabolic stability.
- The pyridinyl-piperazine scaffold in introduces a halogenated aromatic system, which may enhance interactions with hydrophobic enzyme pockets.
Nitro Group Positioning :
- The 3-nitro group in the target compound and vs. the 2-nitro group in may influence electronic effects on the benzamide core, altering reactivity or binding kinetics.
Research Findings and Implications
- Safety and Handling : The target compound’s safety profile aligns with nitroaromatic compounds, requiring strict precautions against inhalation and skin contact.
- Environmental Impact : Chlorinated and nitro-substituted benzamides (e.g., ) may pose environmental persistence risks, necessitating proper disposal protocols.
Biological Activity
N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide, with the CAS number 383146-65-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H19ClN4O3
- Molecular Weight : 364.82 g/mol
- IUPAC Name : this compound
The compound features a piperazine moiety, which is frequently associated with various pharmacological activities. The presence of the nitro group and chlorine atom further influences its biological interactions.
The biological activity of this compound primarily revolves around its interaction with specific molecular targets. Research indicates that compounds with similar structures often act as inhibitors of various kinases and enzymes involved in cellular signaling pathways.
- Kinase Inhibition : Studies suggest that the compound may inhibit certain kinases linked to cancer progression. For instance, it has been shown to affect the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Antitumor Activity : Preliminary studies have indicated that compounds in this class exhibit antitumor effects by inducing apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways, potentially through the inhibition of anti-apoptotic proteins such as Bcl-2 .
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
Pharmacological Applications
The compound's structure suggests potential applications in treating various conditions:
- Cancer Therapy : Due to its kinase-inhibitory properties, it may serve as a candidate for developing targeted cancer therapies.
- Neurological Disorders : The piperazine ring is often associated with neuroactive drugs, suggesting possible applications in treating anxiety or depression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
